2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core with a 3-fluorophenyl group at the 2-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-fluorobenzaldehyde, the compound can be synthesized via a multi-step process involving the formation of intermediate compounds, followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.
Major Products Formed
Oxidation: 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carboxylic acid
Reduction: 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-methanol
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular pathways.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure and are known for their biological activities, including kinase inhibition.
Pyrrolopyrazine derivatives: These compounds exhibit a range of biological activities, such as antimicrobial and antitumor properties.
Uniqueness
2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
1708178-75-9 |
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Molecular Formula |
C14H10FN3O2 |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C14H10FN3O2/c1-20-14-13-11(8-19)12(17-18(13)6-5-16-14)9-3-2-4-10(15)7-9/h2-8H,1H3 |
InChI Key |
YWQPYFOLIKAWBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN2C1=C(C(=N2)C3=CC(=CC=C3)F)C=O |
Origin of Product |
United States |
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